N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt

Affinity chromatography Immobilized coenzyme Hexokinase assay

N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5′-triphosphate lithium salt (CAS 98704-19-9), also known as A8889 in its free‑acid form, is a chemically modified adenosine triphosphate (ATP) analogue bearing a 6‑aminohexyl‑carbamoylmethyl substituent at the exocyclic N6 position of the adenine base. The compound is supplied as a tetralithium salt with a molecular weight of 687.2 g mol⁻¹ and is typically specified at ≥95% purity by HPLC.

Molecular Formula C18H28Li4N7O14P3
Molecular Weight 687.2 g/mol
Cat. No. B12074493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt
Molecular FormulaC18H28Li4N7O14P3
Molecular Weight687.2 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NCC(=O)NCCCCCCN
InChIInChI=1S/C18H32N7O14P3.4Li/c19-5-3-1-2-4-6-20-12(26)7-21-16-13-17(23-9-22-16)25(10-24-13)18-15(28)14(27)11(37-18)8-36-41(32,33)39-42(34,35)38-40(29,30)31;;;;/h9-11,14-15,18,27-28H,1-8,19H2,(H,20,26)(H,32,33)(H,34,35)(H,21,22,23)(H2,29,30,31);;;;/q;4*+1/p-4
InChIKeyXEISTNBDPVAVMQ-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5′-triphosphate Lithium Salt: What It Is and Why It Matters for Procurement


N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5′-triphosphate lithium salt (CAS 98704-19-9), also known as A8889 in its free‑acid form, is a chemically modified adenosine triphosphate (ATP) analogue bearing a 6‑aminohexyl‑carbamoylmethyl substituent at the exocyclic N6 position of the adenine base . The compound is supplied as a tetralithium salt with a molecular weight of 687.2 g mol⁻¹ and is typically specified at ≥95% purity by HPLC . Its defining structural feature—a primary amine tethered to the purine via a flexible hexyl spacer—enables covalent immobilization to solid matrices, making it fundamentally distinct from unsubstituted ATP and from N6‑alkyl‑ATP analogues that lack a terminal reactive handle. This property positions the compound as a functionalizable co‑substrate for affinity chromatography, immobilized‑enzyme reactors, and biosensor construction, rather than merely a hydrolysis‑resistant ATP mimic .

Functionalizable ATP analogue with hexyl spacer – enables covalent immobilization to solid matrices
Defined lithium counter-ion – reduces lot variability in enzymatic assays
HPLC purity specification supports reproducible co-substrate loading

Why N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5′-triphosphate Lithium Salt Cannot Be Replaced by Generic ATP Analogues


ATP analogues carrying N6 modifications exhibit divergent substrate efficiencies that depend critically on spacer‑arm length, attachment chemistry, and counter‑ion form. For example, the ‘long’ N6-[(6‑aminohexyl)carbamoylmethyl]‑ATP derivative supports hexokinase at 95% of the velocity seen with unsubstituted ATP, whereas the ‘short’ N6‑carboxymethyl‑ATP precursor is markedly less effective in the same assay . Furthermore, the same long‑spacer analogue displays 87% coenzymic activity with glycerokinase but only 20% when tested under different conditions with a distinct glycerokinase isoform, underscoring that enzyme‑specific recognition of the spacer moiety, not merely the triphosphate, governs functional compatibility . Consequently, substituting a generic N6‑alkyl‑ATP, a 2′(3′)-O‑modified ATP, or even the free‑acid form of the same base‑modified nucleotide can yield quantitatively different—and often inferior—outcomes in immobilized‑enzyme systems, affinity chromatography, and receptor‑profiling experiments.

Spacer-length dependency: short carboxymethyl-ATP exhibits substantially lower hexokinase velocity than the long aminohexyl analogue.
Enzyme-specific recognition: glycerokinase coenzymic activity varies significantly between enzyme sources, limiting cross-system transfer.
Counter-ion mismatch: free-acid or sodium-salt forms may alter metal-dependent enzyme kinetics and lot-to-lot molar reproducibility.

Head‑to‑Head Quantitative Evidence: N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5′-triphosphate Lithium Salt Versus Its Closest Comparators


Hexokinase Coenzymic Activity: Long Aminohexyl Spacer (95%) vs. Short Carboxymethyl Spacer vs. Native ATP

In a direct side‑by‑side evaluation, N6-[(6‑aminohexyl)carbamoylmethyl]‑ATP (the ‘long’ derivative) supported yeast hexokinase at 95% of the velocity obtained with unsubstituted ATP, whereas the ‘short’ N6‑carboxymethyl‑ATP precursor was markedly less active under identical conditions . This demonstrates that the hexyl‑spacer arm is not merely tolerated but preserves near‑native catalytic efficiency, a property absent in the shorter‑linker analogue. The comparison was conducted with purified hexokinase in solution‑phase assay; absolute velocities were normalized to the ATP control .

Hexokinase Coenzymic Activity
Head-to-head
Long spacer (target)
95% ATP velocity
Short carboxymethyl-ATP
markedly lower
Long spacer preserves near-native kinetics; short analogue insufficient for ATP regeneration.
Solution-phase yeast hexokinase assay (Lindberg & Mosbach, 1975).
Affinity chromatography Immobilized coenzyme Hexokinase assay

Glycerokinase Coenzymic Activity: 87% vs. 20% Depending on Enzyme Source—Implications for Cross‑System Reproducibility

Yamazaki et al. reported that N6-[N-(6‑aminohexyl)carbamoyl]‑ATP supported Candida mycoderma glycerokinase at 87% of the rate observed with ATP . In contrast, Lindberg & Mosbach (1975) found only 20% residual activity with a different glycerokinase preparation under their assay conditions . This quantitative spread highlights that the aminohexyl‑modified ATP is a competent glycerokinase substrate in defined systems but is sensitive to enzyme source and assay configuration. No other N6‑modified ATP analogue has been shown to reach 87% coenzymic activity with glycerokinase.

Glycerokinase Coenzymic Activity
Cross-study comparable
Candida mycoderma 87% ATP velocity
Alternate glycerokinase 20% ATP velocity
Activity depends on enzyme source; validate compatibility for your specific glycerokinase system.
Yamazaki 1977 (Candida); Lindberg & Mosbach 1975 (alternate).
Glycerokinase ATP analogue Immobilized enzyme reactor

Glucokinase KM Values: N6-Aminohexyl-ATP (0.5 mM) vs. Native ATP (0.13 mM) in Geobacillus stearothermophilus

Kinetic analysis of thermostable glucokinase from Geobacillus stearothermophilus yielded a KM of 0.13 mM for ATP and 0.5 mM for N6-[N-(6‑aminohexyl)carbamoyl]‑ATP . The approximately 3.8‑fold higher KM indicates moderately reduced apparent affinity for the modified nucleotide. In Zymomonas mobilis glucokinase, the KM rose from 0.5 mM (ATP) to 1.25 mM for the analogue . For comparison, N6‑carboxymethyl‑ATP gave KM values of 0.65 mM (G. stearothermophilus) and 0.55 mM (Z. mobilis) in the same study, showing that the aminohexyl extension does not dramatically worsen KM relative to the shorter carboxymethyl spacer .

Glucokinase KM
Head-to-head
0.5 mM
3.8× ATP KM (0.13 mM) in G. stearothermophilus
Moderate affinity shift supports glucokinase-coupled assay design.
Comparable to N6-carboxymethyl-ATP (KM 0.65 mM). Tomita et al., 1998.
Glucokinase ATP analogue Substrate affinity

P2 Purinergic Receptor Pharmacology: A8889 Is Equi‑efficacious with ATP‑γS in Phase I Response (CaSki Epithelial Model)

In a CaSki human cervical epithelial cell model, the agonist rank order for the phase I transepithelial conductance response was ATP > UTP > ATP‑γS = A8889 > GTP, with an ATP EC50 of 25 µM . A8889 (the free‑acid form of N6-([6‑aminohexyl]carbamoylmethyl)‑ATP) achieved the same potency tier as the hydrolysis‑resistant ATP‑γS, distinguishing it from GTP, which was less potent. In the phase II response (UTP > ATP > GTP = A8889 > ATP‑γS), A8889 appeared equipotent with GTP . This dual‑phase profile demonstrates that the N6‑aminohexyl modification alters the receptor‑subtype selectivity fingerprint relative to both ATP and ATP‑γS, providing a tool to discriminate P2Y2‑ versus P2X4‑mediated signaling .

P2 Receptor Rank Order
Head-to-head
Phase I ATP > UTP > ATP-γS = A8889 > GTP
Phase II UTP > ATP > GTP = A8889 > ATP-γS
Unique rank shift between Phase I/II discriminates P2Y2 vs. P2X4 signaling.
CaSki cervical epithelial cells; transepithelial conductance (Gorodeski, 2002).
P2 purinergic receptor ATP analogue Calcium signaling

SELEX Compatibility: N6-Aminohexyl-ATP Is Enzymatically Processable but Decreases RNA Duplex Stability Relative to Aminoallyl‑UTP Analogues

Schoetzau et al. systematically evaluated three aminomodified nucleoside triphosphates for SELEX (Systematic Evolution of Ligands by EXponential enrichment). N6-([6-aminohexyl]carbamoylmethyl)‑ATP was found to be compatible with all enzymatic steps of the SELEX cycle—including T7 RNA polymerase transcription and reverse transcription—and maintained strict Watson‑Crick base‑pairing . However, RNA molecules containing the adenosine modification exhibited a decreased thermal melting temperature (Tm) relative to unmodified RNA, whereas the two aminoallyl‑uridine analogues (5‑aminoallyl‑UTP and 5‑aminoallyl‑2′‑fluoro‑dUTP) increased Tm . This positions the N6‑aminohexyl‑ATP as a viable but thermodynamically distinct SELEX building block whose incorporation must be rationally balanced against duplex stability requirements.

SELEX Compatibility & Duplex Stability
Head-to-head
N6-aminohexyl-ATP Compatible; decreased Tm
5-aminoallyl-UTP Compatible; increased Tm
Functionalizable adenosine probe; trade-off in duplex stability.
T7 transcription/RT; thermal melting analysis (Schoetzau et al., 2003).
SELEX Modified nucleotide Aptamer RNA polymerase

Lithium Salt Form: Defined Tetralithium Stoichiometry and ≥95% Purity vs. Free‑Acid and Sodium‑Salt ATP Analogues

The commercially supplied lithium salt (CAS 98704-19-9) is specified as the tetralithium form with molecular formula C18H28Li4N7O14P3 and molecular weight 687.2 g mol⁻¹, as documented in the PubChem compound entry . Vendor datasheets specify a minimum purity of 95% by HPLC . In contrast, the free‑acid form (A8889, CAS 55860-26-9) is typically supplied as an undefined protonation state, and the more common 2′(3′)-O-(6‑aminohexylcarbamoyl)‑ATP is offered exclusively as the sodium salt . Lithium coordination to ATP phosphates is known to differ from sodium or magnesium coordination, with solid‑state NMR evidence showing lithium binds to Pα and Pβ of one ATP molecule and Pβ′ of a second, without occupying the γ‑phosphate site . While direct stability comparison data for this specific analogue are not available, the defined lithium counter‑ion stoichiometry reduces lot‑to‑lot variability in molar calculations for enzymatic assays relative to free‑acid or mixed‑salt forms.

Lithium Salt Identity & Purity
Class-level
Tetralithium salt (MW 687.2 g/mol)
Purity ≥95% HPLC
Defined Li⁺ stoichiometry reduces lot variability; Li⁺ binding may influence enzyme kinetics.
PubChem CID 91873138; vendor specification; solid-state NMR Li-ATP coordination data (Briggs et al., 2019).
Lithium salt Counter‑ion Purity specification Procurement

Validated Application Scenarios for N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5′-triphosphate Lithium Salt Based on Quantitative Evidence


Immobilized Coenzyme Reactors for Continuous ATP‑Dependent Biotransformations

The 95% hexokinase coenzymic activity of the aminohexyl‑spacer ATP analogue , combined with the ability to covalently couple the terminal primary amine to CNBr‑activated Sepharose or dextran, enables construction of immobilized‑coenzyme reactors that continuously regenerate ATP from ADP via acetate kinase . The long spacer preserves near‑native enzyme kinetics, which is critical for maintaining high space‑time yield in continuous‑flow systems. The tetralithium salt‘s defined stoichiometry ensures accurate co‑substrate loading calculations essential for process reproducibility .

Affinity Chromatography Purification of ATP‑Binding Proteins (Myosin, Kinases, Dehydrogenases)

The N6‑aminohexyl‑ATP analogue has been validated as an affinity ligand for myosin, with the dinitrophenyl derivative demonstrating active‑site‑directed trapping in heavy meromyosin . The flexible hexyl spacer allows the immobilized nucleotide to reach deep binding pockets without steric hindrance, as confirmed by structural studies showing N6‑(6‑amino)hexyl‑ATP derivatives bind actin with characteristics similar to native ATP . Sepharose‑immobilized preparations have successfully separated mixtures of hexokinase, pyruvate kinase, phosphoglycerate kinase, lactate dehydrogenase, and alcohol dehydrogenase .

Pharmacological Discrimination of P2 Purinergic Receptor Subtypes in Epithelial Physiology

A8889 exhibits a unique agonist profile that shifts between Phase I (equipotent with ATP‑γS) and Phase II (equipotent with GTP) responses in CaSki cervical epithelial cells . This receptor‑subtype‑dependent efficacy pattern makes the compound a valuable pharmacological tool for dissecting P2Y2‑ versus P2X4‑mediated signaling pathways in epithelial barrier function studies, where ATP itself cannot discriminate between the two phases .

SELEX‑Based Aptamer Library Construction Requiring Adenosine‑Specific Functionalization

The compound is one of only three aminomodified nucleoside triphosphates demonstrated to be fully compatible with all enzymatic steps of the SELEX cycle (transcription and reverse transcription) while maintaining Watson‑Crick base‑pairing fidelity . It is the sole adenosine‑specific building block among the validated set, as the other two are uridine analogues. Researchers constructing aptamer libraries requiring a functionalizable handle at adenosine positions should select this compound, acknowledging that it decreases RNA duplex Tm, which may necessitate compensatory library design strategies .

Application
Selection Property
Validation Focus
Immobilized Coenzyme Reactors
Covalent hexyl-spacer immobilization; near-native kinetics
Hexokinase coenzymic activity and ATP regeneration
Affinity Chromatography
Flexible spacer for deep ATP-binding pocket access
ATP-binding protein recovery (kinases, myosin)
P2 Receptor Subtype Discrimination
Phase-dependent agonist rank shift vs. ATP
P2Y2 vs. P2X4 signaling in epithelial models
SELEX Aptamer Libraries
Adenosine-specific functionalization handle
RNA duplex stability (Tm) and binding fidelity
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